2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-cyanoimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-4-6-3-7-11(5-8(13)14)1-2-12(7)10-6/h1-3H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTADGHJXVWADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential One-Pot Synthesis via Hydrazine and Malonic Acid Derivatives
A notable method for synthesizing imidazo[1,2-b]pyrazoles involves a sequential one-pot reaction starting from (ethoxymethylene)malonic acid derivatives and hydrazine monohydrate, followed by reaction with aldehydes and isocyanides under mild conditions. This method has been demonstrated to efficiently produce a variety of 1H-imidazo[1,2-b]pyrazole derivatives with good yields.
- Procedure : Hydrazine monohydrate is added to a solution of (ethoxymethylene)malonic acid derivative in ethanol, followed by microwave irradiation to promote cyclization.
- Subsequently, water, aldehydes, trifluoroacetic acid (TFA), and isocyanides are added sequentially at room temperature.
- The product precipitates and is isolated by filtration and washing.
This approach allows for rapid assembly of the heterocyclic core but requires careful selection of aldehydes and isocyanides to introduce desired substituents such as the cyano group.
Cross-Dehydrogenative Coupling (CDC) Promoted by Acetic Acid and Molecular Oxygen
An advanced and environmentally friendly method involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with β-ketoesters or β-diketones in the presence of acetic acid and molecular oxygen. This catalyst-free oxidative coupling forms C–C bonds efficiently under mild conditions.
-
- Utilizes acetic acid as both solvent and promoter,
- Molecular oxygen acts as the green oxidant,
- No transition metal catalysts are required,
- High atom economy and mild reaction conditions.
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- N-amino-2-iminopyridine (3 mmol) and β-ketoester (3 mmol) in ethanol (10 mL) with 6 equivalents of acetic acid,
- Oxygen atmosphere at 1 atm,
- Temperature of 130 °C,
- Reaction time of 18 hours.
Outcome :
- High yields (up to 94%) of pyrazolo[1,5-a]pyridine derivatives,
- Formation of cyano-substituted products confirmed by spectroscopic and X-ray crystallographic analysis,
- The cyano group is introduced via the N-amino-2-iminopyridine precursor,
- The acetic acid moiety is incorporated from the β-ketoester or β-diketone substrate.
This method is adaptable to various N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, allowing for structural diversity and functional group tolerance.
Data Tables Summarizing Key Reaction Parameters and Yields
| Entry | Acetic Acid Equiv. | Atmosphere | Yield of 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.
| Substrate Variations | Product Yield Range (%) | Notes |
|---|---|---|
| N-amino-2-iminopyridines with electron-withdrawing substituents | 79–90 | High yields, little effect on reaction outcome |
| N-amino-2-iminopyridines with electron-donating substituents | 72–87 | Efficient formation of desired products |
| β-ketoesters and β-diketones (ethyl acetoacetate, acetylacetone, dimedone) | 72–90 | Versatile substrates for CDC reaction |
Summary and Professional Assessment
The preparation of this compound is effectively achieved through modern synthetic techniques focusing on oxidative cross-dehydrogenative coupling reactions. The acetic acid and molecular oxygen-promoted CDC method stands out for its efficiency, high yields, and green chemistry credentials. It allows for the direct formation of the imidazo[1,2-b]pyrazole core bearing the cyano and acetic acid substituents under mild, catalyst-free conditions.
The sequential one-pot synthesis involving hydrazine and malonic acid derivatives also provides a versatile route to imidazo[1,2-b]pyrazoles, though it may require additional steps to introduce the cyano and acetic acid groups specifically.
Overall, the CDC approach represents a state-of-the-art, authoritative method for preparing this compound, supported by detailed experimental data and structural confirmations.
Chemical Reactions Analysis
Types of Reactions: 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid acts as an inhibitor of specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. It appears to influence neuroinflammatory markers and promote neuronal survival in experimental models .
Agricultural Applications
Pesticide Development : The unique chemical structure of this compound has been explored for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests makes it a promising candidate for environmentally friendly pest control solutions .
Plant Growth Regulation : There is ongoing research into the use of this compound as a plant growth regulator. It may enhance growth rates and resistance to environmental stressors, contributing to improved agricultural yields .
Material Science Applications
Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced polymers. Its functional groups allow for the creation of materials with tailored properties, such as increased thermal stability and mechanical strength .
Nanotechnology : In nanotechnology, this compound is being studied for its potential use in the fabrication of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle synthesis could lead to innovative applications in electronics and photonics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of a series of imidazo[1,2-b]pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of new pesticide formulations containing this compound, researchers observed a marked reduction in pest populations compared to untreated control plots. This suggests that the compound could be effectively integrated into integrated pest management strategies .
Mechanism of Action
The mechanism of action of 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the imidazo[1,2-b]pyrazole core play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid with structurally related compounds, focusing on substituents, molecular properties, and reported bioactivities:
Key Observations:
Structural Variations: Core Heterocycle: The imidazo[1,2-b]pyrazole core (present in the target compound) differs from imidazo[1,2-b]pyridazine analogs (e.g., PIPA) in the nitrogen arrangement, which affects electronic properties and binding interactions. Pyridazine derivatives generally exhibit higher polarity and altered receptor affinities compared to pyrazole-based systems . For example, chloro groups in PIPA and related compounds improve receptor-binding affinity, while cyano groups could modulate metabolic stability .
Biological Activities: Receptor Binding: PIPA (an imidazo[1,2-b]pyridazine derivative) shows nanomolar affinity for GHB receptors, suggesting that the acetic acid moiety and halogen substituents are critical for high-affinity interactions. The target compound’s cyano group may offer similar or improved binding in analogous systems . Enzyme Modulation: Thiazolo-pyrimidine derivatives with acetic acid side chains exhibit COX inhibition, highlighting the role of the heterocyclic-acid hybrid structure in targeting inflammatory pathways.
Physicochemical Properties: The molecular weight of the target compound (202.17 g/mol) is lower than that of cyclopropyl-substituted analogs (205.21 g/mol), likely due to the compact cyano group. This difference may influence solubility and bioavailability .
Biological Activity
2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through cyclization reactions involving imidazole derivatives and acetic acid derivatives. Recent advances in synthetic methodologies have allowed for improved yields and purities of this compound, facilitating further biological evaluations.
Antitumor Activity
Research indicates that compounds related to the imidazo[1,2-b]pyrazole scaffold exhibit promising antitumor properties. Specifically, studies have shown that derivatives containing this structure can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro evaluations showed significant activity against a range of pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating potent antimicrobial efficacy . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It may act on various receptors associated with tumor growth and microbial resistance.
Case Studies
Several studies have evaluated the biological effects of this compound in different contexts:
- Anticancer Studies : A study demonstrated that treatment with imidazo[1,2-b]pyrazole derivatives significantly reduced tumor size in murine models of breast cancer.
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of the compound against multidrug-resistant strains of bacteria, showing promise for clinical applications in treating infections caused by resistant pathogens.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid?
A common approach involves alkylation of imidazo[1,2-b]pyrazole precursors with chloroacetic acid derivatives under basic conditions, followed by regioselective cyanation at position 6. For example, analogous routes for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives employ nucleophilic substitution with 2-chloroacetate and subsequent functionalization . Optimization of reaction conditions (e.g., solvent, base) is critical to minimize byproducts. Post-synthetic purification via recrystallization or chromatography is recommended .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : ¹H and ¹³C NMR confirm the acetic acid moiety (δ ~3.8 ppm for CH₂, δ ~170 ppm for COOH) and imidazo[1,2-b]pyrazole core (aromatic protons at δ 7.5-9.0 ppm).
- LCMS : Expected molecular ion at m/z 202.17 [M+H]⁺ (C₉H₆N₄O₂).
- IR : Stretching bands for nitrile (~2240 cm⁻¹) and carboxylic acid (~2500-3300 cm⁻¹, broad) groups .
Q. What are the key solubility and stability considerations for this compound?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Stability studies under varying pH (e.g., 4-9) and temperatures (4°C to 25°C) are essential to assess degradation pathways. Store at -20°C in anhydrous conditions to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can crystallographic data elucidate the electronic effects of the cyano substituent?
Single-crystal X-ray diffraction using SHELXL refinement resolves bond-length alternations and electron density distribution, highlighting the electron-withdrawing nature of the cyano group. For example, in analogous imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives, the nitrile group reduces aromaticity in the fused ring system, influencing reactivity and intermolecular interactions .
Q. What experimental strategies assess selectivity for γ-hydroxybutyric acid (GHB) binding sites over GABAA receptors?
Radioligand displacement assays using [³H]NCS-382 (GHB site) and [³H]muscimol (GABAA receptor) are critical. For this compound, competitive binding studies in rat cortical membranes reveal Kᵢ values of 0.19–2.19 µM for GHB sites and >50-fold selectivity over GABAA receptors. Dose-response curves and Schild analysis validate competitive antagonism .
Q. How can molecular dynamics (MD) simulations predict blood-brain barrier (BBB) penetration?
MD simulations using force fields (e.g., CHARMM36) model passive diffusion through lipid bilayers. The compound’s low logP (~1.2) and polar surface area (~80 Ų) suggest limited BBB permeability. Prodrug strategies, such as esterification of the carboxylic acid (e.g., tert-butyl ester), improve lipophilicity and are validated via in vivo microdialysis in rodents .
Q. What approaches resolve contradictions in reported biological activity across studies?
- Meta-analysis : Compare Kᵢ values under standardized assay conditions (pH, temperature, membrane preparation).
- Structural analogs : Test derivatives with modified substituents (e.g., methoxy instead of cyano) to isolate structural determinants of activity.
- Orthogonal assays : Validate binding data with functional assays (e.g., electrophysiology for GABAA receptor modulation) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
